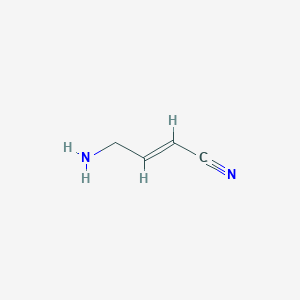
3,3-Dichloropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloropropan-1-amine: is an organic compound with the molecular formula C3H7Cl2N It is a derivative of propanamine where two chlorine atoms are substituted at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloropropan-1-amine typically involves the chlorination of propan-1-amine. One common method is the reaction of propan-1-amine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 3,3-Dichloropropan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxypropan-1-amine.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 3,3-dichloropropane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxypropan-1-amine.
Oxidation: 3,3-Dichloronitropropane.
Reduction: 3,3-Dichloropropane.
科学的研究の応用
Chemistry: 3,3-Dichloropropan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated amines on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. It is also employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dichloropropan-1-amine involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
類似化合物との比較
3-Chloropropan-1-amine: This compound has only one chlorine atom substituted at the third carbon position.
1,3-Dichloropropane: This compound has two chlorine atoms substituted at the first and third carbon positions.
3,3-Dichloropropene: This compound has a double bond between the second and third carbon atoms with two chlorine atoms substituted at the third carbon position.
Uniqueness: 3,3-Dichloropropan-1-amine is unique due to the presence of two chlorine atoms at the same carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets and provides opportunities for the development of specialized applications in various fields.
特性
分子式 |
C3H7Cl2N |
|---|---|
分子量 |
128.00 g/mol |
IUPAC名 |
3,3-dichloropropan-1-amine |
InChI |
InChI=1S/C3H7Cl2N/c4-3(5)1-2-6/h3H,1-2,6H2 |
InChIキー |
ANEJRNCBRHKGOM-UHFFFAOYSA-N |
正規SMILES |
C(CN)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
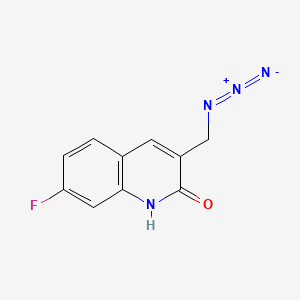

![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
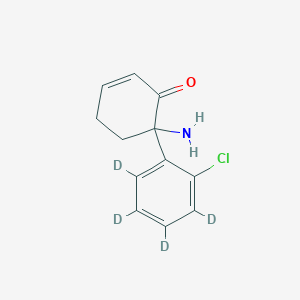
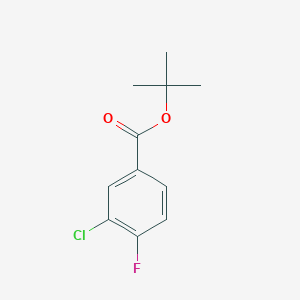
![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
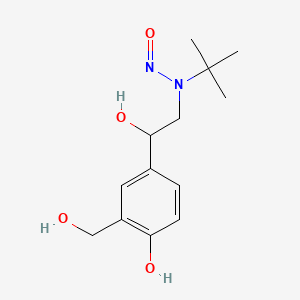
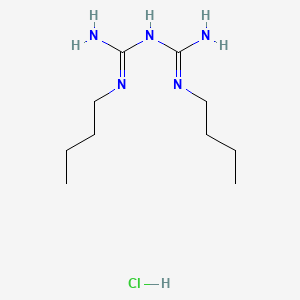
![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
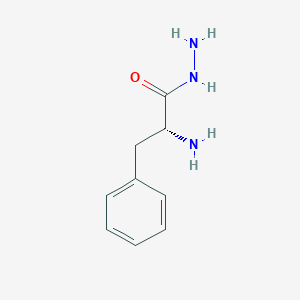
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)
